molecular formula C15H18N4O5 B067255 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide CAS No. 168397-51-1

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

Cat. No. B067255
M. Wt: 334.33 g/mol
InChI Key: PEVZMZIOLKXJNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide involves several key steps, starting from 2-acetamido-2-deoxy-D-glucose derivatives. For instance, a study detailed the conversion of di-N-acetylchitobiose into a benzylidene acetal derivative, followed by acetylation and azidation to introduce the azide group (Matta, Vig, & Abbas, 1984). Another approach described involves the condensation of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside with methyl iodide and silver oxide to introduce the azide functional group (Shaban & Jeanloz, 1971).

Molecular Structure Analysis

The molecular structure of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide is characterized by its unique benzylidene acetal protection and the presence of an azide group. These functional groups are crucial for its reactivity and application in glycosylation reactions. Structural elucidation is often achieved through spectroscopic methods such as NMR, providing insight into the configuration and conformation of the molecule (Pavliak & Kováč, 1991).

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted in its role as an intermediate in glycosylation reactions. The azide group is particularly reactive, allowing for the introduction of amino groups through reduction, enabling the synthesis of aminosugars and related derivatives. The benzylidene acetal protection is also significant, as it stabilizes the glycosyl donor for selective glycosylation reactions (Zehavi & Jeanloz, 1968).

Scientific Research Applications

Synthesis of Complex Sugars

Efficient Synthesis Routes

The compound has been utilized in efficient synthesis routes for producing 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-D-glucose. This process involves mesylation, leading to a concise route to rare sugars, demonstrating its utility in generating structurally diverse aminosugars with potential biological importance (Cai, Ling, & Bundle, 2009).

Glycosylation Processes

It is involved in glycosylation processes, contributing to the synthesis of bacterial spore peptidoglycan units, highlighting its role in understanding bacterial structure and potentially aiding in the development of antibiotics (Keglević, Kojić-Prodić, & Tomišić, 2003).

Biological Activity Exploration

Supramolecular Chemistry

Derivatives of the compound have been studied for their supramolecular stacking motifs in solid states, offering insights into the assembly of biomolecules and the design of new materials with specific properties (Hayes et al., 2014).

Glycosidation Side Products

The compound's derivatives have been identified as side products in glycosidation reactions of certain 2-acetamido-2-deoxy-D-glucopyranosides, providing valuable information for refining synthetic strategies in carbohydrate chemistry (Madaj, Trynda, Jankowska, & Wiśniewski, 2002).

properties

IUPAC Name

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVZMZIOLKXJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50410251
Record name 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

CAS RN

168397-51-1
Record name 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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